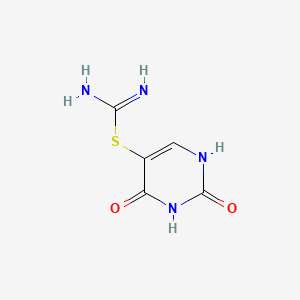
Uracil, 5-amidinothio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil, 5-amidinothio- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of an amidinothio group at the fifth position of the uracil ring. Uracil derivatives, including uracil, 5-amidinothio-, have garnered significant interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of uracil, 5-amidinothio- typically involves the introduction of the amidinothio group to the uracil scaffold. One common method is the reaction of 5-aminouracil with thiourea under acidic conditions, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of uracil, 5-amidinothio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Uracil, 5-amidinothio- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amidinothio group to an amine or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amidinothio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Uracil, 5-amidinothio- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in DNA and RNA interactions, as well as its effects on cellular processes.
Medicine: Uracil derivatives, including uracil, 5-amidinothio-, are investigated for their potential as antiviral, anticancer, and antibacterial agents.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mecanismo De Acción
The mechanism of action of uracil, 5-amidinothio- involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The amidinothio group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparación Con Compuestos Similares
Uracil, 5-amidinothio- can be compared with other uracil derivatives, such as:
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
5-Aminouracil: Used as a substitute for thymine in DNA studies and has antiviral and antibacterial properties.
5-Bromouracil: Used in mutagenesis studies due to its ability to incorporate into DNA and cause mutations.
Uracil, 5-amidinothio- is unique due to the presence of the amidinothio group, which imparts distinct chemical and biological properties compared to other uracil derivatives.
Propiedades
Número CAS |
48126-31-4 |
|---|---|
Fórmula molecular |
C5H6N4O2S |
Peso molecular |
186.19 g/mol |
Nombre IUPAC |
(2,4-dioxo-1H-pyrimidin-5-yl) carbamimidothioate |
InChI |
InChI=1S/C5H6N4O2S/c6-4(7)12-2-1-8-5(11)9-3(2)10/h1H,(H3,6,7)(H2,8,9,10,11) |
Clave InChI |
XCLSLHVONHVDGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)SC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


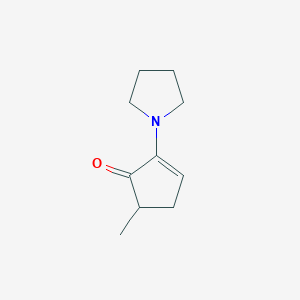
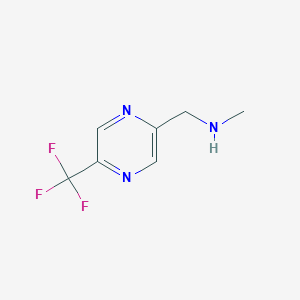
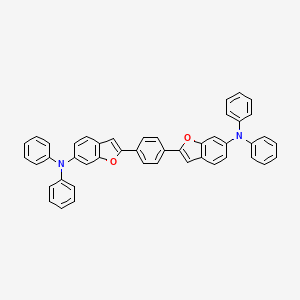
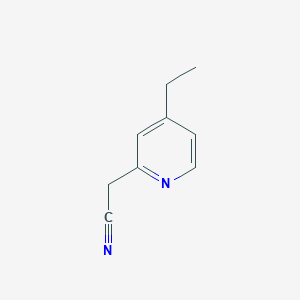


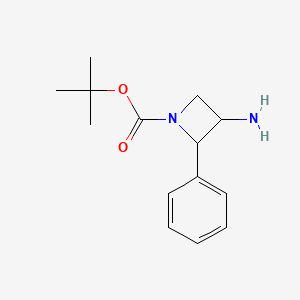

![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
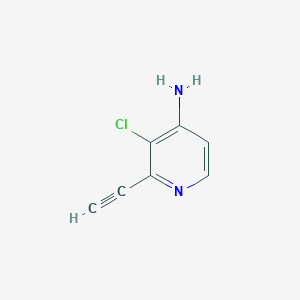

![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)

